molecular formula C10H13N3O B116761 1-Nitroso-4-phenylpiperazine CAS No. 14340-33-1

1-Nitroso-4-phenylpiperazine

Cat. No. B116761
CAS RN: 14340-33-1
M. Wt: 191.23 g/mol
InChI Key: FISCVUKZOKHQGD-UHFFFAOYSA-N
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Description

1-Nitroso-4-phenylpiperazine is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 . It is a solid substance that appears very dark red to very dark brown .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Nitroso-4-phenylpiperazine, has been the subject of recent research . Methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Nitroso-4-phenylpiperazine is represented by the formula C10H13N3O . The InChI representation of the molecule is InChI=1S/C10H13N3O/c14-11-13-8-6-12 (7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2 .


Physical And Chemical Properties Analysis

1-Nitroso-4-phenylpiperazine is a solid substance . It has a carbon content of 61.4 - 63.8%, a nitrogen content of 6.4 - 7.6%, and an oxygen content of 21.2 - 22.6% .

Scientific Research Applications

Interaction with Platelet Aggregation

  • Antagonist Activity at 5-HT2 Receptors : Phenylpiperazines, including compounds like 1-Nitroso-4-phenylpiperazine, have been studied for their antagonist activities at human platelet 5-hydroxytryptamine2 (5-HT2) receptors. These compounds amplify ADP-induced aggregation and can bind to specific receptor sites, suggesting potential applications in studying platelet function and disorders related to platelet aggregation (Vandenberg et al., 1989).

Mutagenicity and Carcinogenicity Research

  • Mutagenicity in Host-Mediated Assay : Nitrosopiperazines, including 1-Nitroso-4-phenylpiperazine, have shown mutagenic properties in a host-mediated assay system, indicating their utility in mutagenicity and carcinogenicity research (Zeiger et al., 1972).

Applications in Tuberculosis Research

  • Tuberculostatic Activity : Studies have investigated derivatives of nitroethene compounds, including those related to 1-Nitroso-4-phenylpiperazine, for their tuberculostatic activity. This research can contribute to the development of new treatments for tuberculosis (Foks et al., 2005).

Radiation Mitigation Research

  • Gastrointestinal Acute Radiation Syndrome Mitigation : Research on derivatives of 1-Nitroso-4-phenylpiperazine has shown potential in mitigating gastrointestinal acute radiation syndrome, suggesting its application in radioprotection (Duhachek-Muggy et al., 2019).

Dye Synthesis and Textile Applications

  • Disperse Dyes for Polyester Fibres : Derivatives of 1-Nitroso-4-phenylpiperazine have been used to synthesize disperse dyes for polyester fibers, indicating its utility in the textile industry (Rangnekar & Dhamnaskar, 1990).

Anticancer Research

  • Anticancer Activities against Prostate Cancer Cells : Novel compounds derived from 1-Nitroso-4-phenylpiperazine have been synthesized and tested for their anticancer activities against prostate cancer cell lines, offering insights into potential therapeutic applications (Demirci & Demirbas, 2019).

Synthesis and Analytical Chemistry Applications

  • Electrochemical Synthesis : The compound has been utilized in electrochemical synthesis, demonstrating its role in the development of new synthetic methodologies (Nematollahi & Amani, 2011).

Safety And Hazards

1-Nitroso-4-phenylpiperazine is toxic if swallowed and may cause cancer . Precautionary measures include avoiding ingestion, wearing protective clothing, and seeking immediate medical attention if the substance is swallowed .

properties

IUPAC Name

1-nitroso-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISCVUKZOKHQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162408
Record name Piperazine, 1-nitroso-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitroso-4-phenylpiperazine

CAS RN

14340-33-1
Record name 1-Nitroso-4-phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14340-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-nitroso-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014340331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-nitroso-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ID Postescu - 1972 - ruor.uottawa.ca
… Moderate yields were obtained in the methylation of 1-nitroso-4-phenylpiperazine. The carboxylation of this compound proved to proceed in higher yield than the alkylation. The …
Number of citations: 2 ruor.uottawa.ca
M Brienza, R Manasfi, A Sauvêtre, S Chiron - Water Research, 2020 - Elsevier
… The pH dependence of N-nitroso-CIP and 1-nitroso-4-phenylpiperazine generation was … 4b shows the dependence of N-nitroso-CIP and 1-nitroso-4-phenylpiperazine generation on the …
Number of citations: 11 www.sciencedirect.com
RN Prasad, LR Hawkins, K Tietje - Journal of Medicinal Chemistry, 1968 - ACS Publications
Several unsymmetrically 1, 4-disubstimted piperazineshave been prepared by reducingl-acyl-4-substituted piperazines, the latter having been obtained by the acylation of 1-alkyl-or 1-…
Number of citations: 28 pubs.acs.org
RC Cioc, C Joyce, M Mayr… - Organic Process Research …, 2023 - ACS Publications
The detection of N-nitrosamine impurities in medicines and the recent emergence of nitrosamine drug substance related impurities (NDSRIs) has posed a great challenge to …
Number of citations: 3 pubs.acs.org
N Mayer, M Schweiger, MC Melcher, C Fledelius… - Bioorganic & medicinal …, 2015 - Elsevier
… The grey suspension was heated under reflux and a solution of 1.18 g (6.18 mmol, 1.00 equiv) 1-nitroso-4-phenylpiperazine in 10 mL absolute THF was added dropwise to the boiling …
Number of citations: 20 www.sciencedirect.com
G Çalışgan Ünay - 2022 - open.metu.edu.tr
The helical structure is one of the most distinguished motifs encountered at various scales in nature, from subatomic to galactic scale. In the cosmos, as the size reaches a macro level, …
Number of citations: 0 open.metu.edu.tr
J Zhang, J Jiang, Y Li, X Wan - The Journal of organic chemistry, 2013 - ACS Publications
An iodide-catalyzed process to synthesize N-nitrosamines has been developed using TBHP as the oxidant. The mild catalytic system succeeded in cleaving the carbon–nitrogen bond …
Number of citations: 70 pubs.acs.org
RR Fraser, G Boussard, ID Postescu… - Canadian Journal of …, 1973 - cdnsciencepub.com
Une méthode a été developpée pour introduire une série de substituants en position α à l'atome d'azote de la dibenzylamine. Le traitement soit du dérivé nitroso soit du dérivé benzoyle…
Number of citations: 66 cdnsciencepub.com

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